Cas no 101306-11-0 (2,3':4',2''-Terthiophene)

2,3':4',2''-Terthiophene is a versatile thiophene derivative with unique electronic properties. It exhibits high stability and tunable photophysical characteristics, making it a valuable building block in organic electronics and optoelectronics. Its low bandgap and excellent solubility contribute to its potential in OLED and solar cell applications. This compound is ideal for researchers seeking to enhance the performance of electronic devices through innovative material design.
2,3':4',2''-Terthiophene structure
2,3':4',2''-Terthiophene structure
商品名:2,3':4',2''-Terthiophene
CAS番号:101306-11-0
MF:C12H8S3
メガワット:248.38692
MDL:MFCD01106341
CID:1131626
PubChem ID:395534

2,3':4',2''-Terthiophene 化学的及び物理的性質

名前と識別子

    • 2,3':4',2''-Terthiophene
    • 3,4-dithiophen-2-ylthiophene
    • CS-0325495
    • NCI60_035959
    • AS-58256
    • CHEMBL1968714
    • AKOS024368117
    • NSC700225
    • CHEBI:50089
    • W18810
    • 4'-(thiophen-2-yl)-2,3'-bithiophene
    • DTXSID00327901
    • 2,3:4,2-TErthiophene
    • 101306-11-0
    • Q27121898
    • NSC-700225
    • 3,4-bis(2-thienyl)thiophene
    • MFCD01106341
    • SCHEMBL22734783
    • DTXCID00279012
    • MDL: MFCD01106341
    • インチ: InChI=1S/C12H8S3/c1-3-11(14-5-1)9-7-13-8-10(9)12-4-2-6-15-12/h1-8H
    • InChIKey: XMTNPHVYRJHQFV-UHFFFAOYSA-N
    • ほほえんだ: C1=CSC(=C1)C2=CSC=C2C3=CC=CS3

計算された属性

  • せいみつぶんしりょう: 247.97894
  • どういたいしつりょう: 247.979
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 197
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 84.7Ų

じっけんとくせい

  • PSA: 0
  • LogP: 5.20510

2,3':4',2''-Terthiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D754670-1g
2,3':4',2''-Terthiophene
101306-11-0 95%
1g
$125 2024-07-28
Aaron
AR0004WD-250mg
2,3':4',2''-Terthiophene
101306-11-0 95%
250mg
$29.00 2025-01-20
1PlusChem
1P0004O1-5g
2,3':4',2''-Terthiophene
101306-11-0 95%
5g
$224.00 2025-02-18
abcr
AB599857-1g
2,3':4',2''-Terthiophene; .
101306-11-0
1g
€178.70 2024-07-19
A2B Chem LLC
AA05249-250mg
2,3':4',2''-Terthiophene
101306-11-0 95%
250mg
$24.00 2024-04-20
eNovation Chemicals LLC
D754670-5g
2,3':4',2''-Terthiophene
101306-11-0 95%
5g
$270 2025-02-26
eNovation Chemicals LLC
D754670-5g
2,3':4',2''-Terthiophene
101306-11-0 95%
5g
$270 2025-03-01
1PlusChem
1P0004O1-250mg
2,3':4',2''-Terthiophene
101306-11-0 95%
250mg
$25.00 2025-02-18
abcr
AB599857-250mg
2,3':4',2''-Terthiophene; .
101306-11-0
250mg
€107.20 2024-07-19
eNovation Chemicals LLC
D754670-1g
2,3':4',2''-Terthiophene
101306-11-0 95%
1g
$125 2025-03-01

2,3':4',2''-Terthiophene 関連文献

2,3':4',2''-Terthiopheneに関する追加情報

Introduction to 2,3':4',2''-Terthiophene (CAS No. 101306-11-0)

2,3':4',2''-Terthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 101306-11-0, is a polycyclic aromatic heterocyclic compound that has garnered significant attention in the field of organic chemistry and materials science due to its unique structural and electronic properties. This compound, consisting of three thiophene rings connected in a terthiophene configuration, exhibits remarkable stability and tunable electronic characteristics, making it a promising candidate for various applications in pharmaceuticals, optoelectronics, and polymer chemistry.

The terthiophene structure of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) imparts distinct advantages over simpler thiophene derivatives. The extended π-conjugation system within the molecule facilitates efficient charge transport, which is crucial for applications in organic semiconductors and light-emitting diodes (OLEDs). Additionally, the presence of sulfur atoms enhances the molecule's solubility in common organic solvents, facilitating its processing into thin films and other functional materials.

Recent advancements in the synthesis of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) have led to the development of novel synthetic routes that improve yield and purity. These methods often involve palladium-catalyzed cross-coupling reactions, which allow for precise functionalization of the terthiophene core. Such improvements have opened up new avenues for exploring its potential in drug discovery and material science.

In the realm of pharmaceuticals, 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) has been investigated for its potential as a scaffold for bioactive molecules. The rigid aromatic system provides a stable platform for attaching pharmacophores, while the sulfur atoms can serve as hydrogen bond donors or acceptors, enhancing molecular interactions with biological targets. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties, although further research is needed to fully elucidate their therapeutic potential.

The optoelectronic properties of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) have also been extensively studied. Its ability to absorb and emit light in the visible spectrum makes it suitable for use in organic photovoltaics (OPVs) and OLEDs. Researchers have demonstrated that incorporating this terthiophene derivative into polymer blends can significantly enhance device performance by improving charge mobility and reducing exciton quenching. These findings highlight its importance in the development of next-generation sustainable energy technologies.

Moreover, the chemical stability of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) under various environmental conditions has been a key focus of recent research. Studies have shown that this compound retains its structural integrity when exposed to moisture, heat, and UV light, suggesting its suitability for long-term applications in outdoor environments. This stability is particularly valuable for flexible electronics and wearable devices, where exposure to harsh conditions is inevitable.

The versatility of 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) extends to its role as a building block for more complex supramolecular structures. By functionalizing the thiophene rings with various substituents, chemists can create intricate molecular architectures with tailored properties. These supramolecular systems have potential applications in nanotechnology and molecular recognition technologies.

In conclusion, 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) is a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse functionalities, from pharmaceutical applications to advanced materials science. As research continues to uncover new synthetic methods and applications, 2,3':4',2''-Terthiophene (CAS No. 101306-11-0) is poised to play an increasingly significant role in shaping the future of chemistry and related fields.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:101306-11-0)2,3':4',2''-Terthiophene
A1219407
清らかである:99%
はかる:5g
価格 ($):251